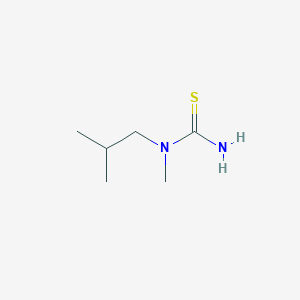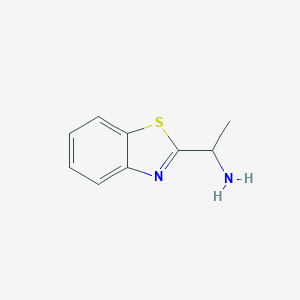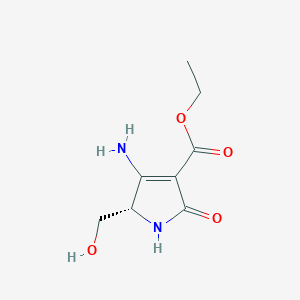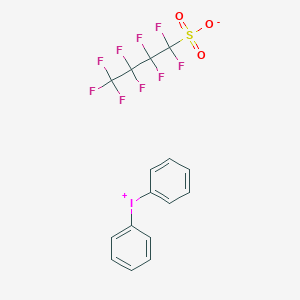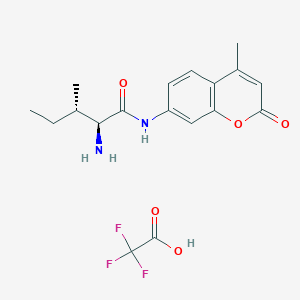
Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as CTMP, is a potent and selective inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
Mechanism Of Action
Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- acts as a selective inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
Studies have shown that Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has a potent anti-proliferative effect on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has also been shown to enhance the efficacy of chemotherapy drugs, reducing the dosage required for effective treatment.
Advantages And Limitations For Lab Experiments
Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the long-term effects of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- on normal cells and tissues. Finally, the potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- in combination therapy with other cancer drugs should be explored further.
Synthesis Methods
The synthesis of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves a multi-step process, starting with the reaction between cyclohexanemethanesulfonyl chloride and 1,2,4-triazole. The resulting product is then reacted with 6-hydroxy-7-methyl-1,2,4-triazolo[1,5-b]pyridazine to form the final compound, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Other potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- include the treatment of neurodegenerative diseases and inflammation.
properties
CAS RN |
167309-33-3 |
|---|---|
Product Name |
Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- |
Molecular Formula |
C14H21N5O3S |
Molecular Weight |
339.42 g/mol |
IUPAC Name |
[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21) |
InChI Key |
GSGDAROOKLHPTF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N |
Canonical SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N |
Other CAS RN |
167309-33-3 |
synonyms |
[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



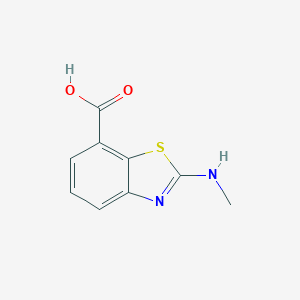
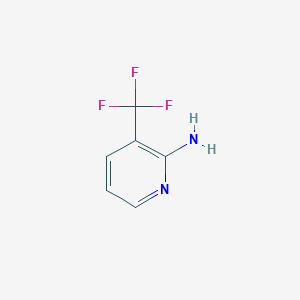


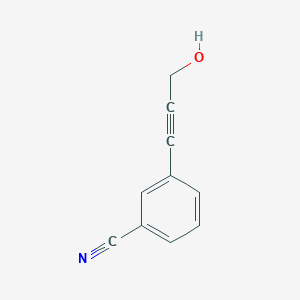
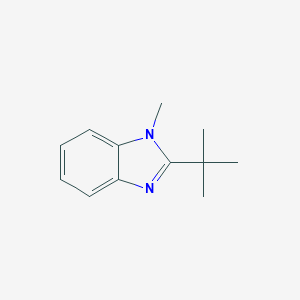
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
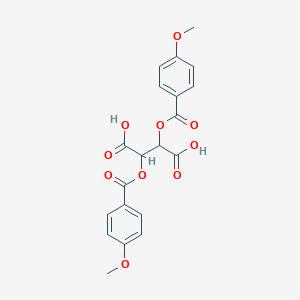
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
